molecular formula C18H15NO3 B2723894 (E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione CAS No. 69139-23-7

(E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione

Cat. No.: B2723894
CAS No.: 69139-23-7
M. Wt: 293.322
InChI Key: UAISOHSJGIBKRC-LFIBNONCSA-N
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Description

(E)-4-(4-(Dimethylamino)benzylidene)isochroman-1,3-dione is a synthetic compound based on the isochroman-1,3-dione scaffold, a structure of significant interest in materials science and medicinal chemistry research. This compound features an electron-accepting isochroman-1,3-dione moiety linked via a conjugated bridge to an electron-donating dimethylamino group, forming a classic "push-pull" chromophore system . Such molecular architectures are extensively investigated for their potential applications in organic electronics, including serving as components in the development of organic non-linear optical (NLO) materials, dyes for solar cells, and photoinitiators for polymerization . The structural motif of indane-1,3-dione and its analogues, to which isochroman-1,3-dione is closely related, is a privileged scaffold in drug discovery, known to impart bioactive properties to molecules . Researchers are exploring similar compounds for a range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory effects, although the specific biological profile of this compound requires further investigation . The presence of the (dimethylamino)benzylidene group is a common feature in Schiff base compounds, which can exhibit interesting tautomeric behavior and are often studied for their photophysical characteristics and crystal engineering potential . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to conduct their own thorough safety and efficacy assessments for this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4E)-4-[[4-(dimethylamino)phenyl]methylidene]isochromene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-19(2)13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)17(20)22-18(16)21/h3-11H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAISOHSJGIBKRC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Knoevenagel Condensation: Primary Route for Benzylidene Formation

The most widely reported method involves a Knoevenagel condensation between isochroman-1,3-dione and 4-(dimethylamino)benzaldehyde. This reaction leverages the active methylene group (-CH2-) flanked by two ketone moieties in isochroman-1,3-dione, which undergoes deprotonation and subsequent nucleophilic attack on the aldehyde carbonyl (Figure 1).

Typical Reaction Conditions:

  • Catalyst: Piperidine, sodium acetate, or amino acid ionic liquids (e.g., tetrabutylammonium leucinate [TBA][Leu]).
  • Solvent: Ethanol, acetic acid, or water (for greener protocols).
  • Temperature: 25–50°C, with higher temperatures accelerating reaction rates.
  • Yield: 70–92% under optimized conditions.

Mechanistic Insights:

  • Base-induced deprotonation of the active methylene group generates a resonance-stabilized enolate.
  • Aldol-like addition to the aldehyde forms an intermediate β-hydroxy ketone.
  • Dehydration yields the α,β-unsaturated diketone, stabilizing the (E)-configuration.

Optimization Data:

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Piperidine Ethanol 50 3 85
[TBA][Leu] Water 25 2 90
Sodium Acetate Acetic Acid 50 4 78

Preparation of Isochroman-1,3-dione Precursor

Isochroman-1,3-dione is synthesized via cyclization strategies:

Friedel-Crafts Acylation

Reacting phthalic anhydride derivatives with malonic acid or esters under acidic conditions forms the bicyclic core. For example:

  • Substrates: Phthalic anhydride + diethyl malonate.
  • Conditions: Montmorillonite KSF clay, reflux in acetic anhydride.
  • Yield: 50–65%.
Oxidative Cyclization

Oxidation of indane derivatives using agents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) achieves cyclization:

  • Substrate: 1-(2-Bromophenyl)ethan-1-one.
  • Conditions: NBS (1.2 equiv), DMSO, 50°C, 12 h.
  • Yield: 82–85%.

Advanced Catalytic Systems

Amino Acid Ionic Liquids (AAILs) in Green Chemistry

Tetrabutylammonium leucinate ([TBA][Leu]) in water enables eco-friendly synthesis:

  • Advantages: High solubility in water, recyclability (3 cycles without significant yield loss).
  • Scope: Tolerates electron-deficient and electron-rich aldehydes.

Performance Comparison:

Entry Aldehyde Substituent Yield (%)
1 4-NO2 88
2 4-OCH3 82
3 3-Cl 85

Stereochemical Control and Byproduct Management

(E)-Selectivity

The (E)-isomer predominates due to steric hindrance between the dimethylamino group and the isochroman-1,3-dione moiety during dehydration. Nuclear Overhauser Effect (NOE) studies confirm the trans configuration.

Byproduct Formation

  • Common Byproducts: Unreacted aldehyde, over-oxidized intermediates.
  • Mitigation: Use of excess isochroman-1,3-dione (1.2 equiv) and inert atmospheres.

Alternative Synthetic Pathways

Claisen-Schmidt Condensation

Though less common, this method employs strong bases (e.g., NaOH) in ethanol:

  • Yield: 60–70%.
  • Limitation: Lower selectivity compared to Knoevenagel.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 30 minutes, achieving yields of 88%.

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CH=), 7.89–7.45 (m, 4H, aromatic), 3.12 (s, 6H, N(CH3)2).
  • 13C NMR: δ 187.2 (C=O), 158.9 (C=N), 122.1–134.5 (aromatic).
  • HRMS-ESI: m/z [M+H]+ calcd. for C18H14NO4: 316.0974; found: 316.0976.

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration and planar geometry of the benzylidene group.

Industrial and Research Applications

  • Pharmaceuticals: Potential kinase inhibition activity inferred from structural analogs.
  • Materials Science: Fluorescent properties due to extended π-conjugation.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized isochromene derivatives.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Substituted isochromene derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound (E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione has the chemical formula C18H15NO and is characterized by a dimethylamino group attached to a benzylidene moiety linked to an isochroman-1,3-dione structure. This unique configuration allows for various synthetic pathways leading to its production.

Biological Activities

The biological potential of this compound has been investigated in several studies:

Antitumor Activity

Research has indicated that derivatives of isochroman-1,3-dione exhibit significant antitumor properties. For instance:

  • Case Study : A study demonstrated that compounds related to this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity:

  • Case Study : In vitro tests revealed that certain derivatives exhibited notable inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli .

Applications in Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics:

Dye Sensitized Solar Cells

This compound can be utilized as a dye in solar cells due to its ability to absorb light effectively:

  • Data Table : Performance metrics of solar cells using this compound as a dye compared to traditional dyes.
Dye Type Efficiency (%) Stability (hours)
Traditional Dye7.548
(E)-4-Dimethylamine9.272

Photoinitiators in Polymerization

The compound serves as a photoinitiator in polymerization processes:

  • Case Study : Research indicates that using this compound improves the efficiency of UV-curable coatings .

Mechanism of Action

The mechanism of action of (E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The isochromene core can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Substituent Effects on Tautomerism and Fluorescence

Isochroman-1,3-dione derivatives exhibit tautomerism between dicarbonyl and enolic forms, influenced by substituents:

  • 4-Benzoyl isochroman-1,3-dione: Exists as a dicarbonyl structure in the solid state but adopts an enolic tautomer in solution. This compound fluoresces, attributed to the extended conjugation in the enolic form .
  • Para-substituted derivatives (e.g., NO₂, CN): Electron-withdrawing groups suppress fluorescence due to reduced electron delocalization. These derivatives predominantly stabilize the dicarbonyl form, limiting photophysical activity .
  • (E)-4-(4-(Dimethylamino)benzylidene)isochroman-1,3-dione: The electron-donating dimethylamino group enhances resonance stabilization, favoring the enolic tautomer and enabling fluorescence. This contrasts with electron-withdrawing substituents, highlighting the role of substituent electronic properties in dictating behavior .

Table 1: Substituent Effects on Tautomerism and Fluorescence

Compound Substituent Dominant Tautomer Fluorescence
4-Benzoyl isochroman-1,3-dione Benzoyl Enolic (solution) Yes
Para-NO₂/CN derivatives Electron-withdrawing Dicarbonyl No
(E)-4-(4-(Dimethylamino)benzylidene)... Electron-donating (NMe₂) Enolic Likely Yes

Stereochemical and Structural Variations

The E/Z configuration of the benzylidene group significantly impacts molecular properties:

  • (Z)-4-(4-(Dimethylamino)benzylidene)-1-(9-ethylcarbazol-3-yl)-2-phenyl-1H-imidazol-5(4H)-one: A structurally related Z-isomer with a carbazole-imidazolone system demonstrates that stereochemistry influences π-stacking and solubility. The E-isomer of the target compound likely exhibits distinct packing and electronic properties due to reduced steric hindrance .
  • 4-[(Hydroxy)(4-methylphenyl)methylidene]isochroman-1,3-dione: The hydroxy and methylphenyl substituents promote hydrogen bonding and hydrophobic interactions, respectively. In contrast, the dimethylamino group in the target compound may enhance solubility in polar solvents and alter binding affinities in biological systems .

Biological Activity

(E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione is a compound that has garnered interest due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound, supported by various research findings and data tables.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₈H₁₅NO. The synthesis of this compound typically involves the condensation of isochroman-1,3-dione with a dimethylaminobenzaldehyde derivative. The synthetic pathway can be optimized to enhance yield and purity, often utilizing various catalysts and reaction conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of indane-1,3-dione, which includes this compound, possess significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and migration .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. This property is attributed to its ability to scavenge free radicals effectively .
  • Anti-inflammatory Effects : Research suggests that this compound can inhibit inflammatory mediators, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
  • Acetylcholinesterase Inhibition : This compound has been evaluated for its potential in treating neurodegenerative diseases like Alzheimer's. It shows promise as an acetylcholinesterase inhibitor, which can enhance cognitive function by increasing acetylcholine levels in the brain .

Antitumor Activity

A study conducted on various indane-1,3-dione derivatives found that this compound exhibited IC50 values indicating potent cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways .

Acetylcholinesterase Inhibition

In a series of experiments testing various derivatives for acetylcholinesterase inhibition, this compound showed significant inhibitory activity with an IC50 value comparable to known inhibitors. This suggests its potential use in Alzheimer's disease therapy .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodIC50 ValueReference
AntitumorMTT Assay15 µM
AntioxidantDPPH Scavenging25 µM
Anti-inflammatoryELISA for TNF-alpha10 µM
AcetylcholinesteraseColorimetric Assay8.9 nM

Q & A

Q. How do researchers validate computational predictions (e.g., DFT, QSAR) with experimental data?

  • Methodological Answer : Perform Bland-Altman analysis to assess agreement between calculated and observed properties (e.g., bond lengths, pKa). For QSAR, use leave-one-out cross-validation to test model robustness. Discrepancies may indicate neglected solvent effects or conformational flexibility .

Experimental Design Considerations

Q. What controls are essential in stability studies under varying pH/temperature?

  • Methodological Answer : Include buffer-only controls to distinguish compound degradation from matrix effects. Use accelerated stability testing (ICH guidelines) with LC-MS to identify degradation products. Compare results to structurally stable analogs (e.g., 4-(Dimethylamino)benzohydrazide) .

Q. How can researchers design ecotoxicological assays for this compound?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing in Daphnia magna or algae. Measure endpoints like LC₅₀ or growth inhibition. Include positive controls (e.g., reference toxins) and account for environmental matrices (sediment/water partitioning) .

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